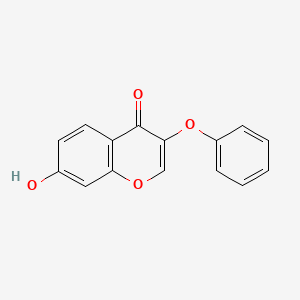

7-hydroxy-3-phenoxy-4H-chromen-4-one

Übersicht

Beschreibung

7-hydroxy-3-phenoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that many chromen-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .

Biochemical Pathways

It is known that chroman-4-one derivatives can act as major building blocks in a large class of medicinal compounds .

Result of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .

Biologische Aktivität

7-Hydroxy-3-phenoxy-4H-chromen-4-one, a compound belonging to the flavonoid class, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O4, with a molecular weight of approximately 254.24 g/mol. The compound features a hydroxyl group at the 7-position and a phenoxy group at the 3-position, contributing to its unique chemical properties and biological activities. The chromenone core is significant for its various biological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, indicating that this compound may also possess such effects.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, insights can be drawn from related chromones. The hydroxy group can engage in hydrogen bonding with biological macromolecules, while the phenoxy group enhances lipophilicity, facilitating interactions with cell membranes. These interactions may modulate enzyme and receptor activities, leading to observed biological effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Hydroxyflavone | C15H10O5 | Strong antioxidant activity; lacks phenoxy group. |

| 6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one | C18H16O4 | Enhanced lipophilicity; studied for various activities. |

| 7-Hydroxyflavonol | C15H10O5 | Potent antioxidant but structurally distinct. |

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds in various contexts:

- Antioxidant Studies : Research has shown that chromenones can significantly reduce oxidative stress markers in cellular models. For instance, in vitro studies indicated that derivatives similar to this compound exhibited IC50 values in the micromolar range against reactive oxygen species (ROS) .

- Anti-inflammatory Research : A study investigating flavonoid derivatives found that specific substitutions on the chromenone structure could enhance anti-inflammatory effects by downregulating pro-inflammatory cytokines .

- Antimicrobial Activity : Chromenones have been tested for their ability to inhibit bacterial growth. One study reported a significant reduction in bacterial viability with certain derivatives at concentrations as low as 50 µM .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 7-hydroxy-3-phenoxy-4H-chromen-4-one exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells by interfering with critical cell signaling pathways. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various human tumor cell lines. In one study, derivatives of chromenone were tested against six human tumor cell lines, revealing IC50 values below 1 μM for some compounds, indicating potent anticancer activity .

Mechanism of Action

The mechanism behind its anticancer properties involves the modulation of specific kinases associated with cancer progression. The phenoxy groups present in the compound enhance its interaction with biological targets, which may lead to improved efficacy in therapeutic applications .

Lipid Lowering Effects

Recent studies have highlighted the potential of this compound in managing metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). A notable study reported that this compound reduced lipid accumulation in hepatocytes by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which facilitates fat catabolism . The IC50 value for lipid accumulation was found to be 32.2 ± 2.1 μM, showcasing its therapeutic potential.

Antioxidant Properties

The compound also exhibits antioxidant activities, which are crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage. Studies have shown that derivatives of chromenone can scavenge free radicals effectively, contributing to their protective effects against cellular damage .

Agricultural Applications

In agriculture, compounds related to this compound are being explored for their potential as natural pesticides or herbicides. Their ability to interact with plant growth regulators suggests that they may help in controlling pests while minimizing environmental impact .

Case Studies

Eigenschaften

IUPAC Name |

7-hydroxy-3-phenoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYBXCFFANHJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236681 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87891-60-9 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.